Cas no 951472-37-0 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core linked to a benzodioxine moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its structurally diverse framework, which may confer selectivity in biological interactions. The benzyl and sulfonamide groups enhance its binding affinity, while the benzodioxine ring contributes to metabolic stability. Its well-defined synthetic pathway allows for high purity and reproducibility, making it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under standard conditions further supports its utility in experimental and industrial applications.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structure
951472-37-0 structure
Product Name:N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS No:951472-37-0
MF:C24H22N2O5S
MW:450.506885051727
CID:6207688
PubChem ID:16927386
Update Time:2025-06-22

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • AKOS001972660
    • F2385-0125
    • N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • 951472-37-0
    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
    • Inchi: 1S/C24H22N2O5S/c27-24-11-6-18-14-19(7-9-21(18)26(24)16-17-4-2-1-3-5-17)25-32(28,29)20-8-10-22-23(15-20)31-13-12-30-22/h1-5,7-10,14-15,25H,6,11-13,16H2
    • InChI Key: RIIJBLUEDHNUMV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)OCCO2)(NC1C=CC2=C(C=1)CCC(N2CC1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 450.12494298g/mol
  • Monoisotopic Mass: 450.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 93.3Ų

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>

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Additional information on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Introduction to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 951472-37-0)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 951472-37-0) is a highly specialized chemical compound with a complex molecular structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications in drug development. The benzodioxine moiety and the sulfonamide group are key structural features that contribute to its functional versatility.

Recent studies have highlighted the importance of benzodioxine derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological pathways, making them promising candidates for therapeutic interventions. The integration of a tetrahydroquinolin core further enhances the compound's potential for bioactivity. This combination of structural elements allows for a wide range of interactions within biological systems.

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized synthetic routes to improve yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality.

From a pharmacological perspective, this compound exhibits interesting properties. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes. The sulfonamide group is particularly effective in modulating enzyme activity due to its strong hydrogen bonding capabilities. Additionally, the benzodioxine ring contributes to the compound's lipophilicity, which is crucial for its absorption and distribution within the body.

One of the most recent advancements in understanding this compound involves its application in drug delivery systems. Scientists have explored the use of N-(1-benzyl... as a carrier molecule for targeted drug delivery. Its unique structure allows for the attachment of various therapeutic agents while maintaining stability during transit through biological systems.

In terms of safety and toxicity profiles, preliminary studies suggest that this compound has a favorable safety margin. However, further research is required to fully characterize its long-term effects and potential for bioaccumulation.

The future of N-(1-benzyl... lies in its potential as a lead compound for drug development. Its modular structure allows for extensive chemical modifications, enabling researchers to tailor its properties for specific therapeutic applications. For example, ongoing studies are investigating its potential as an anticancer agent by modifying its substituents to enhance selectivity towards cancer cells.

In conclusion, N-(1-benzyl... represents a cutting-edge advancement in organic chemistry with promising applications in medicine and materials science. Its unique combination of structural features and functional groups makes it a valuable tool for researchers seeking innovative solutions in drug discovery.

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